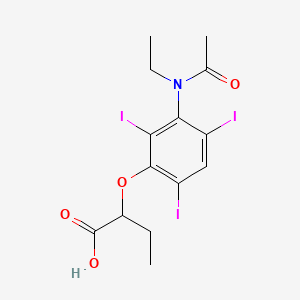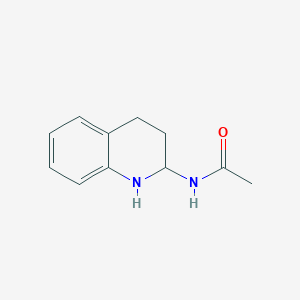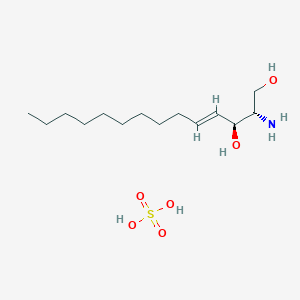
D-Erythro-sphingosine(sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Erythro-sphingosine(sulfate): Erythrosphingosine , is a naturally occurring sphingolipid. It is a component of cell membranes and plays a crucial role in cell signaling pathways. This compound is known for its potent activity as a p32 kinase activator and PP2A agonist .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Erythro-sphingosine can be synthesized through a series of chemical reactions starting from simpler organic compounds
Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis processes to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: D-Erythro-sphingosine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of D-Erythro-sphingosine.
Substitution: Substitution reactions are employed to introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sphingosine-1-phosphate, ceramide.
Reduction Products: Reduced sphingosine derivatives.
Substitution Products: Sphingosine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: D-Erythro-sphingosine is used in the study of sphingolipid metabolism and cell signaling pathways. Biology: It is employed in research on cell growth, differentiation, and apoptosis. Medicine: D-Erythro-sphingosine has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders. Industry: It is used in the development of bioactive compounds and pharmaceuticals.
Mecanismo De Acción
D-Erythro-sphingosine exerts its effects by activating p32 kinase and PP2A phosphatase , which are involved in various cellular processes. The activation of these enzymes leads to the modulation of cell signaling pathways, influencing cell growth, differentiation, and survival.
Comparación Con Compuestos Similares
Sphingosine: A closely related compound with similar biological activities.
Ceramide: Another sphingolipid involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine with distinct biological functions.
Uniqueness: D-Erythro-sphingosine is unique in its potent activation of p32 kinase and its role as a PP2A agonist, distinguishing it from other sphingolipids.
Propiedades
Fórmula molecular |
C14H31NO6S |
|---|---|
Peso molecular |
341.47 g/mol |
Nombre IUPAC |
(E,2S,3S)-2-aminotetradec-4-ene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C14H29NO2.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16;1-5(2,3)4/h10-11,13-14,16-17H,2-9,12,15H2,1H3;(H2,1,2,3,4)/b11-10+;/t13-,14-;/m0./s1 |
Clave InChI |
QTMRJZVKBCQVOA-QTLXOMLRSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O.OS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCC=CC(C(CO)N)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


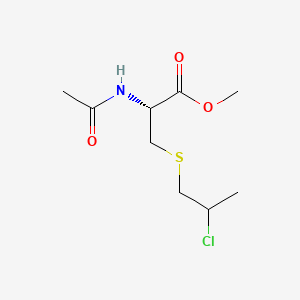
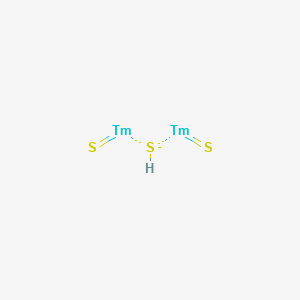
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)
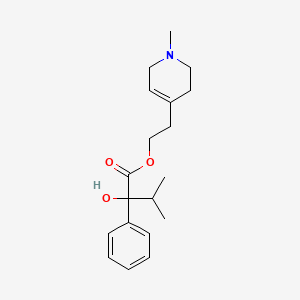
![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)
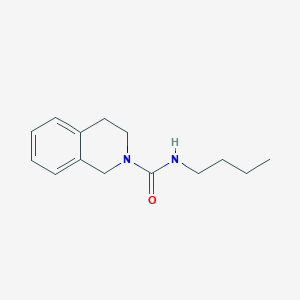
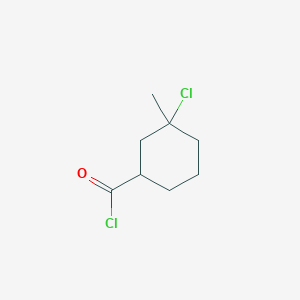
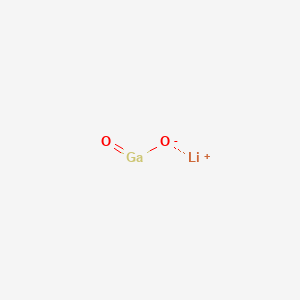
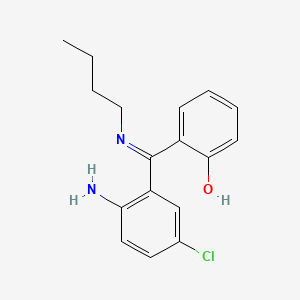
![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)
